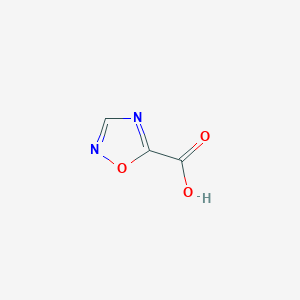

1,2,4-Oxadiazole-5-carboxylic acid

Vue d'ensemble

Description

1,2,4-Oxadiazole-5-carboxylic acid is a type of organic compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms .

Synthesis Analysis

The synthesis of this compound involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature . Other synthetic strategies involve combinations of nitriles and carboxylic acids to generate various derivatives .Molecular Structure Analysis

Oxadiazoles, including this compound, possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Physical and Chemical Properties Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to the electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Applications De Recherche Scientifique

Synthesis Techniques

1,2,4-Oxadiazoles, including the 1,2,4-Oxadiazole-5-carboxylic acid variant, can be synthesized efficiently from a variety of carboxylic acids and amidoximes using polymer-supported reagents and microwave heating. This method offers high yields and purity of the product in an expeditious manner (Wang et al., 2005). Additionally, a one-pot synthesis method using potassium carbonate has been described for the condensation of carboxylic acid esters and amidoximes, enabling the synthesis of mono-, bis-, and tris-oxadiazoles (Amarasinghe et al., 2006).

Applications in Medicinal Chemistry

The 1,2,4-oxadiazole ring has been employed in medicinal chemistry as bioisosteric replacements for carboxylic acids. Its applications include forming non-covalent complexes with other molecules, as illustrated by the binding of acidic 3-aryl-1,2,4-oxadiazol-5-ones to an imidazoline base (Reichert et al., 2001). This scaffold is also recognized as a core in designing novel therapeutic agents and high-tech materials. For example, the synthesis of bioactive compounds like pifexole and agonists of free fatty acid receptor 1 (Tolmachev et al., 2016).

Synthesis of Pharmaceutically Important Compounds

1,2,4-Oxadiazoles have been utilized in the synthesis of various pharmaceutically significant compounds. An efficient one-pot protocol has been developed for the synthesis of these compounds via the reaction of amidoximes with dicarboxylic acid anhydrides, which is crucial for potential industrial applications (Tarasenko et al., 2017).

Biological Activities

1,2,4-Oxadiazole derivatives have been studied for their biological activities. For instance, certain derivatives synthesized from 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid were evaluated for biological activity, showcasing the potential of these compounds in various biological applications (Rao et al., 2019).

Antihypertensive Activity

Some 1,2,4-oxadiazole derivatives, like 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, have demonstrated antihypertensive activity in animal models, indicating their potential therapeutic applications (Santilli & Morris, 1979).

Safety and Hazards

1,2,4-Oxadiazole-5-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, it should be washed with plenty of soap and water. Protective gloves, protective clothing, eye protection, and face protection should be worn .

Orientations Futures

Oxadiazoles, including 1,2,4-Oxadiazole-5-carboxylic acid, have established their potential for a wide range of applications . They have been successfully utilized in various fields and have shown promising results in medicinal applications such as anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications . The current research trends suggest further refinement of 1,2,4-oxadiazole as anti-infective agents .

Propriétés

IUPAC Name |

1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-3(7)2-4-1-5-8-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGTZKJAWRYEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663124 | |

| Record name | 1,2,4-Oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-64-8 | |

| Record name | 1,2,4-Oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

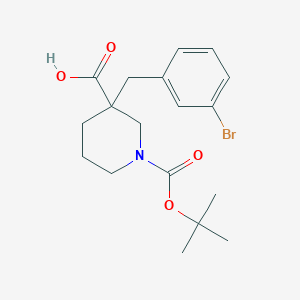

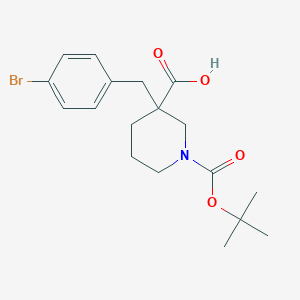

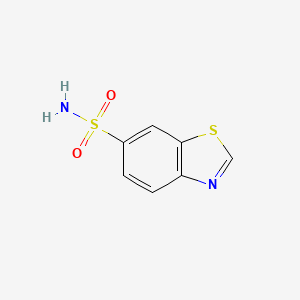

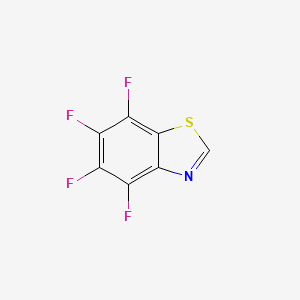

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl benzo[d]thiazole-7-carboxylate](/img/structure/B1500266.png)

![3-[7R-Methyl-1R-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5S-ol](/img/structure/B1500272.png)